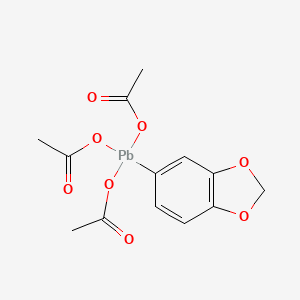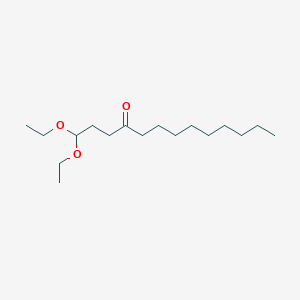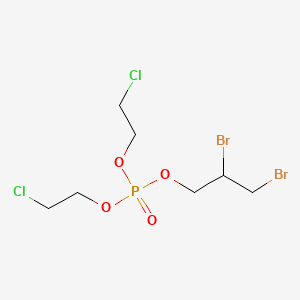
2-Pyrrolidinone, 3-dodecyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-dodecyl-1-propyl- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are characterized by a five-membered lactam ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 3-dodecyl-1-propyl- typically involves the reaction of 2-pyrrolidinone with dodecyl and propyl groups under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
2-Pyrrolidinone, 3-dodecyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lactam ring is opened and substituted with different functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
2-Pyrrolidinone, 3-dodecyl-1-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: This compound is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the formulation of cleaning agents, adhesives, and sealants due to its surfactant properties
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-dodecyl-1-propyl- involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. The molecular pathways involved include the modulation of membrane-associated proteins and enzymes .
Comparison with Similar Compounds
2-Pyrrolidinone, 3-dodecyl-1-propyl- can be compared with other similar compounds such as:
2-Pyrrolidinone, 1-dodecyl-: This compound also has surfactant properties but differs in its alkyl chain length and substitution pattern.
2-Pyrrolidinone, 1-propyl-: This compound has a shorter alkyl chain and different physical and chemical properties.
2-Pyrrolidinone, 1-hexyl-: Another similar compound with a different alkyl chain length, affecting its solubility and surfactant properties. The uniqueness of 2-Pyrrolidinone, 3-dodecyl-1-propyl- lies in its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
128345-85-7 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
3-dodecyl-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-18-15-17-20(16-4-2)19(18)21/h18H,3-17H2,1-2H3 |
InChI Key |
QFKWRKMYLBDRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCN(C1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
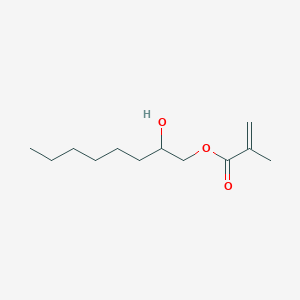
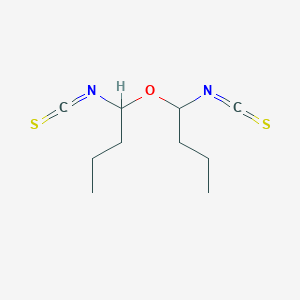
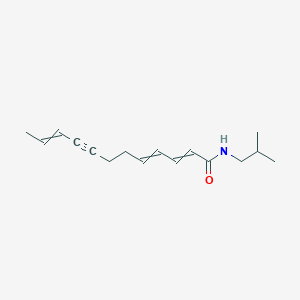
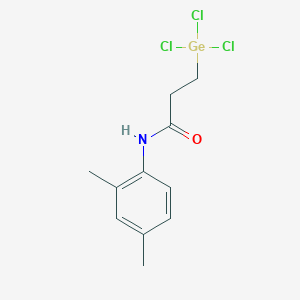
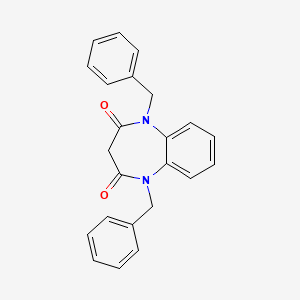

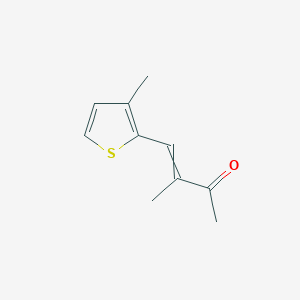
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)

